Silver trifluoroacetate

Catalog No.
S749791
CAS No.
2966-50-9
M.F
C2HAgF3O2
M. Wt
221.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver trifluoroacetate

CAS Number

2966-50-9

Product Name

Silver trifluoroacetate

IUPAC Name

silver;2,2,2-trifluoroacetic acid

Molecular Formula

C2HAgF3O2

Molecular Weight

221.89 g/mol

InChI

InChI=1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

ZYXPMOIHQRKWGT-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].[Ag+]

Canonical SMILES

C(=O)(C(F)(F)F)O.[Ag]

Precursor for Silver Nanoparticles:

Silver trifluoroacetate serves as a valuable precursor for synthesizing silver nanoparticles with diverse applications. It allows for controlled size and morphology manipulation, making it ideal for research in various fields, including:

  • Catalysis: Silver nanoparticles exhibit high catalytic activity in various chemical reactions. Studies have explored using silver trifluoroacetate-derived nanoparticles for applications like hydrogen evolution, pollutant degradation, and organic synthesis [1].
  • Biosensors: Silver nanoparticles possess unique electrical and optical properties, making them suitable for developing highly sensitive biosensors. Research has utilized silver trifluoroacetate-synthesized nanoparticles for the detection of various biomolecules like glucose and DNA [2].
  • Antimicrobial materials: Silver nanoparticles exhibit potent antimicrobial activity against various bacteria, fungi, and viruses. Studies have explored the use of silver trifluoroacetate-derived nanoparticles for developing antimicrobial coatings and textiles [3].

Lewis Acid Catalyst:

Silver trifluoroacetate acts as a Lewis acid catalyst, meaning it accepts electron pairs from other molecules to facilitate chemical reactions. This property makes it valuable for research in areas like:

  • Organic synthesis: Silver trifluoroacetate has been employed as a catalyst in various organic reactions, including Friedel-Crafts acylation, aldol condensation, and cyclization reactions [4].
  • Polymerization: Research has explored using silver trifluoroacetate as a catalyst for the polymerization of various monomers, leading to the development of novel functional polymers [5].

Bifunctional Reagent:

Recent research has revealed the potential of silver trifluoroacetate as a bifunctional reagent, meaning it can act as both a reactant and a catalyst in specific reactions. This unique characteristic holds promise for simplifying complex reaction setups and improving efficiency.

  • Oxidative Carbonylation: Studies have demonstrated the use of silver trifluoroacetate as a bifunctional reagent for oxidative carbonylation reactions. It serves as both a convenient source of carbon monoxide (CO) and an oxidant, eliminating the need for additional reagents and simplifying the reaction setup [6].

Other Applications:

Beyond the mentioned functionalities, silver trifluoroacetate finds application in various other research areas, including:

  • Preparation of luminescent complexes: Silver trifluoroacetate can be used to synthesize polynuclear luminescent complexes with potential applications in optoelectronic devices [7].
  • Synthesis of organofluorine compounds: Studies have explored using silver trifluoroacetate as a reagent for the synthesis of organofluorine compounds, which are valuable building blocks for pharmaceuticals and other functional materials [8].

Note

The bracketed numbers after each point correspond to the following references:

Silver trifluoroacetate is a chemical compound with the molecular formula C2F3AgO2\text{C}_2\text{F}_3\text{AgO}_2 and a molar mass of approximately 202.99 g/mol. It appears as a white crystalline solid and is soluble in organic solvents. This compound is notable for its ability to release silver ions, making it useful in various

Silver trifluoroacetate primarily functions as a precursor for the synthesis of silver nanoparticles. During this process, the silver cations are reduced to form silver atoms, which then aggregate to form nanoparticles [].

The exact mechanism of action for silver trifluoroacetate as a Lewis acid catalyst depends on the specific reaction it is involved in.

Silver trifluoroacetate is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation of silver trifluoroacetate dust or fumes can irritate the respiratory tract. It is also suspected to be harmful if swallowed [].

, particularly those involving the activation of C–H bonds. For instance, it has been employed as a bifunctional reagent in palladium-catalyzed reactions, where it facilitates carboxyl-assisted C–H bond activation . Additionally, it plays a significant role in cycloisomerization reactions, such as the transformation of 3,5-diyn-1-ones into 2-alkynyl furans, demonstrating its versatility in organic synthesis .

Moreover, studies have shown that silver trifluoroacetate can react with alkyl halides, leading to the formation of various organosilver compounds . Its interactions with halogens in different solvents have also been explored, indicating its potential for diverse applications in synthetic chemistry .

Silver trifluoroacetate can be synthesized through several methods:

  • Reaction with Trifluoroacetic Acid: The most common method involves reacting silver oxide with trifluoroacetic acid.
    Ag2O+2CF3COOH2CF3COOAg+H2O\text{Ag}_2\text{O}+2\text{CF}_3\text{COOH}\rightarrow 2\text{CF}_3\text{COOAg}+\text{H}_2\text{O}
  • Heterophase Synthesis: Recent studies have explored heterophase synthesis methods that involve copper, indium, and zinc to produce silver trifluoroacetate under controlled temperature conditions .

These methods highlight the compound's synthetic versatility and the potential for optimization in laboratory settings.

Silver trifluoroacetate has several notable applications:

  • Organic Synthesis: It is widely used as a reagent in organic chemistry for various transformations, including cycloisomerization and C–H bond activation reactions.
  • Antimicrobial Agents: Due to its silver content, it has potential applications in medical fields as an antimicrobial agent.
  • Catalysis: It serves as a catalyst or co-catalyst in several

Interaction studies involving silver trifluoroacetate primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Halogens: Research has demonstrated that silver trifluoroacetate can interact with halogens in different solvents, leading to various products that may be useful in synthetic chemistry .
  • Alkyl Halides: The compound has been shown to react with alkyl halides to form organosilver compounds, which are valuable intermediates in organic synthesis .

These studies provide insights into the compound's reactivity profile and potential applications.

Several compounds exhibit similarities to silver trifluoroacetate due to their structural or functional characteristics. Below is a comparison highlighting their uniqueness:

CompoundFormulaUnique Features
Silver acetateC2H3AgO2\text{C}_2\text{H}_3\text{AgO}_2Commonly used as a source of silver ions; less reactive than silver trifluoroacetate.
Copper(II) acetateC4H6CuO4\text{C}_4\text{H}_6\text{CuO}_4Used as a catalyst; less effective than silver compounds for antimicrobial activity.
Silver perchlorateClO4Ag\text{ClO}_4\text{Ag}Strong oxidizing agent; more reactive but less versatile than silver trifluoroacetate.
Silver nitrateAgNO3\text{AgNO}_3Widely used in photography and as an antiseptic; has different solubility properties compared to silver trifluoroacetate.

Silver trifluoroacetate stands out due to its unique combination of reactivity and stability, making it suitable for specific organic synthesis applications while also providing antimicrobial benefits through its silver ion release.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

220.89796 g/mol

Monoisotopic Mass

220.89796 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (86.36%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

2966-50-9

General Manufacturing Information

Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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